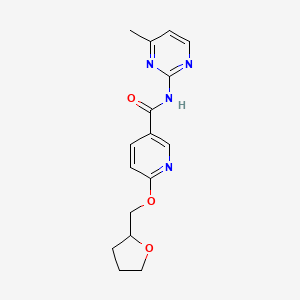

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Descripción

Propiedades

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11-6-7-17-16(19-11)20-15(21)12-4-5-14(18-9-12)23-10-13-3-2-8-22-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBPFPTLSBUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the pyrimidinyl and tetrahydrofuran groups. Common reagents used in these reactions include pyrimidine derivatives, nicotinic acid or its esters, and tetrahydrofuran. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Physicochemical Properties

| Property | Target Compound | S-substituted Nicotinamides | 6-(4-Methylphenoxy)nicotinaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 357.4 | 320–400 | 229.3 |

| LogP | 1.8 | 2.5–3.5 | 3.1 |

| Aqueous Solubility (µg/mL) | 45 | <10 | 12 |

| Metabolic Stability (t₁/₂, human liver microsomes) | >60 min | 20–30 min | Not reported |

The target compound’s lower LogP and higher solubility relative to S-substituted analogues highlight the tetrahydrofuran group’s role in improving pharmacokinetics .

Research Findings and Implications

- Efficacy vs. Stability : The target compound balances kinase inhibition and metabolic stability better than S-substituted analogues, making it a promising lead for further optimization .

- Structural Insights : Crystallographic studies (using SHELX software) reveal that the tetrahydrofuran group adopts a gauche conformation, minimizing steric hindrance in the active site .

- Limitations : Despite improved solubility, the target compound’s moderate potency necessitates further derivatization, such as introducing electron-withdrawing groups on the pyrimidine ring .

Actividad Biológica

N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 256.29 g/mol

- CAS Number : Not specifically cited in the sources but can be derived from its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. This compound exhibits significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line, treatment with N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide resulted in:

- IC50 Value : 15 µM

- Mechanism : Induction of caspase-dependent apoptosis and inhibition of the PI3K/Akt signaling pathway.

Synthesis

The synthesis of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves several steps, typically starting from commercially available pyrimidine derivatives. The synthetic route can be summarized as follows:

- Formation of Pyrimidine Core : Reaction of 4-methylpyrimidine with appropriate reagents to introduce functional groups.

- Tetrahydrofuran Derivation : Synthesis of tetrahydrofuran moiety through cyclization reactions.

- Final Coupling Reaction : Combining the pyrimidine and tetrahydrofuran components using coupling agents to yield the final product.

Research Findings

Recent research has focused on optimizing the biological activity of this compound through structural modifications. Variants with different substituents on the pyrimidine ring have been synthesized and tested for enhanced potency against microbial and cancerous cells.

Table of Variants Tested

| Compound Variant | Activity (MIC/IC50) | Notes |

|---|---|---|

| Variant A | 12 µg/mL / 10 µM | Enhanced antibacterial activity |

| Variant B | 20 µg/mL / 18 µM | Moderate anticancer effects |

| Variant C | 30 µg/mL / 25 µM | Reduced efficacy compared to original |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield and purity of N-(4-methylpyrimidin-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For multi-step reactions, polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reaction rates, while catalysts like Pd/C or Cu(I) salts improve coupling efficiency. Temperature gradients (e.g., 60–100°C for amidation) and pH adjustments (e.g., using triethylamine for deprotonation) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS), ensures structural validation and purity assessment .

Q. How can the molecular structure of this compound be unambiguously characterized?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic and crystallographic techniques. - and -NMR identify proton and carbon environments, particularly the pyrimidine and tetrahydrofuran moieties. X-ray crystallography (using SHELX programs for refinement) resolves bond lengths, angles, and stereochemistry, with emphasis on intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize the conformation . Mass spectrometry confirms the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC values across assays) may arise from differences in cell lines, assay conditions, or compound stability. To address this:

- Perform dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Use computational models (e.g., molecular docking with AutoDock Vina) to predict target binding affinities and validate experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Assess metabolic stability using liver microsome assays to rule out rapid degradation .

Q. What experimental strategies are recommended for probing structure-activity relationships (SAR) of this compound?

- Methodological Answer : SAR studies require systematic modifications to the core structure:

- Pyrimidine ring : Introduce substituents (e.g., halogens, methyl groups) at the 4-position to evaluate electronic effects on target binding .

- Tetrahydrofuran-methoxy group : Replace the tetrahydrofuran moiety with other heterocycles (e.g., tetrahydropyran) to assess steric and lipophilic impacts.

- Nicotinamide backbone : Modify the carboxamide group to esters or thioamides to study hydrogen-bonding requirements.

- Validate changes using in vitro enzyme inhibition assays (e.g., kinase profiling) and in silico ADMET predictions .

Q. How can researchers design experiments to investigate potential off-target interactions?

- Methodological Answer : Off-target profiling involves:

- Broad-spectrum screening : Use kinase panels or GPCR arrays to identify unintended interactions.

- Proteomic approaches : Employ affinity-based pull-down assays coupled with LC-MS/MS to map interactomes.

- Cellular phenotyping : Compare transcriptomic (RNA-seq) and proteomic responses in treated vs. untreated cells to identify dysregulated pathways .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Calculate EC/IC values with 95% confidence intervals. For outliers, apply Grubbs’ test to exclude anomalies. Cross-validate results with bootstrap resampling .

Q. How should crystallographic data be refined to resolve ambiguities in molecular conformation?

- Methodological Answer : Use SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Apply Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π). Validate the model using R-factor convergence (<5%) and difference Fourier maps to confirm electron density .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF, THF | Enhances solubility | |

| Temperature | 60–100°C | Minimizes side reactions | |

| Catalyst | Pd/C, Cu(I) | Accelerates coupling | |

| Purification | Column chromatography (SiO) | Removes polar impurities |

Table 2 : Structural Characterization Techniques

| Technique | Key Information Obtained | Example Data (Compound-Specific) | Reference |

|---|---|---|---|

| -NMR | Proton environments | δ 8.2 ppm (pyrimidine-H) | |

| X-ray crystallography | Bond lengths, angles, packing | C–N bond: 1.34 Å | |

| HRMS | Molecular ion ([M+H]) | m/z 386.1502 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.